molecular formula C19H18N2O2 B7135702 N-[(3-methoxyphenyl)methyl]-4-methylquinoline-3-carboxamide

N-[(3-methoxyphenyl)methyl]-4-methylquinoline-3-carboxamide

Cat. No.: B7135702
M. Wt: 306.4 g/mol
InChI Key: ZTZCBLCKBPSNNQ-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-4-methylquinoline-3-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a methoxyphenyl group and a carboxamide group

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-methylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-16-8-3-4-9-18(16)20-12-17(13)19(22)21-11-14-6-5-7-15(10-14)23-2/h3-10,12H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZCBLCKBPSNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-4-methylquinoline-3-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with a methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with an appropriate amine, such as methylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-4-methylquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-4-methylquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-methoxy-5-[(phenylamino)methyl]phenol
  • N-(4-methoxyphenyl)-2-quinolinamine

Uniqueness

N-[(3-methoxyphenyl)methyl]-4-methylquinoline-3-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

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